1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a methoxybenzyl group attached to a dihydropyridine ring, which also contains a carboxylic acid and a ketone functional group
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
These compounds are well-known for their use as calcium channel blockers in the treatment of cardiovascular diseases.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-19-12-5-2-10(3-6-12)8-15-9-11(14(17)18)4-7-13(15)16/h2-7,9H,8H2,1H3,(H,17,18) |
InChI Key |
GXQPYBVPSLJQKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.